AF1 Neuropeptide
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52)/t26-,29-,30-,31-,32-,33-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYYEUDJVTXIK-XCWQRLKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130092-56-7 | |
| Record name | AF1 Neuropeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130092567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes for AF1 Neuropeptide
Solid-Phase Peptide Synthesis (SPPS)
AF1 is predominantly synthesized via Solid-Phase Peptide Synthesis (SPPS), employing either tert-butoxycarbonyl (tBOC) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The choice of strategy impacts yield, purity, and scalability:
- tBOC Chemistry : Early syntheses utilized tBOC protection, with cyclization occurring in a trifluoroacetic acid (TFA)/dichloromethane mixture. However, this method introduced a contaminant identified as N-terminally truncated AF1 (NEFIRFa) due to incomplete deprotection. Reverse-phase HPLC purification on a C18 column resolved this issue, achieving >95% purity.
- Fmoc Chemistry : Modern protocols favor Fmoc-SPPS for its milder acidic conditions (20% piperidine in dimethylformamide). This approach eliminated truncation artifacts, yielding a single product with 98% purity post-HPLC. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are critical for activating carboxyl groups during elongation.
Table 1: Comparison of tBOC and Fmoc Synthesis
| Parameter | tBOC Method | Fmoc Method |
|---|---|---|
| Deprotection Agent | TFA/DCM | Piperidine/DMF |
| Major Byproduct | NEFIRFa (15–20%) | None |
| Final Purity Post-HPLC | 95% | 98% |
| Scalability | Limited by TFA handling | High (automated synthesizers) |
Conjugation Strategies for Immunological Applications
AF1’s role in antibody production necessitates conjugation to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OA). The formaldehyde-mediated crosslinking protocol involves:
- Dissolving 0.5 mg AF1 in 50 µL 10 mM HCl.
- Mixing with 20 mg BSA/OA in 100 µL H2O.
- Adding 250 µL 0.2 M phosphate buffer (pH 7.4) and 100 µL 10% formaldehyde.
- Overnight reaction at 25°C, followed by dialysis against distilled H2O.
This method achieves a molar ratio of 12–15 AF1 molecules per BSA molecule, confirmed by MALDI-TOF mass spectrometry.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude AF1 extracts undergo two-step HPLC purification:
- First-Step (C18 Column) :
- Second-Step (C8 Column) :
Immunoreactive fractions are identified via dot-ELISA, comparing spot intensities against AF1 standards.
Table 2: HPLC Parameters for AF1 Purification
| Column Type | Gradient Profile | Retention Time (min) | Purity Achieved |
|---|---|---|---|
| C18 | 16–32% ACN/0.1% TFA | 18.2 ± 0.3 | 95% |
| C8 | 32–64% ACN/0.1% TFA | 22.3 ± 0.5 | 98% |
Industrial-Scale Production Challenges
Optimization of Reaction Conditions
Industrial synthesis of AF1 requires:
- Temperature Control : SPPS at 25°C ± 1°C to prevent aspartimide formation.
- Coupling Efficiency : >99.5% per residue, monitored by Kaiser ninhydrin tests.
- Raw Material Purity : Amino acids with ≤0.1% D-isomer contamination to avoid epimerization.
Cost-Effective Scaling
A case study from BenchChem highlights the synthesis of 6-[6-ethoxy-5-isopropoxy-3,4-dihydroisoquinolin-2(1H)-yl]-N-[6-methylpyridin-2-yl]nicotinamide (EIQPN), an AF1 intermediate, at 50 kg/batch. Key parameters include:
- Catalyst : 5 mol% Pd/C for hydrogenation steps.
- Yield : 78% over 10 steps.
- Purity : 99.2% by HPLC.
Chemical Reactions Analysis
Conjugation Reactions for Antibody Production
AF1 was chemically crosslinked to carrier proteins for monoclonal antibody generation:
-
Formaldehyde-Mediated Conjugation :
This produced AF1-BSA conjugates used in ELISA screening and immunocytochemistry .
Structural Dynamics and Hydrogen Bonding
NMR studies reveal AF1’s conformational flexibility, influenced by sequence and environment:
Table 1: Key NMR-derived structural features of AF1-related peptides.
pH Effects:
-
Amide Proton Shifts : Downfield shifts of F4 amide protons (Δδ = 0.31–0.35 ppm) at high pH confirm hydrogen bonding with Asp .
-
Conformational Stability : >80% hydrogen-bonded populations at pH >7, destabilized below pH 5 .
Temperature Effects:
-
Increased Turn Stability : ROESY data show INN/IαN ratios rise from 0.45 (4°C) to 1.54 (26°C), indicating enhanced reverse turn populations at higher temperatures .
Immunochemical Reactivity
AF1-specific monoclonal antibody (AF1-003) exhibits:
-
High Specificity : Binds AF1 (EC₅₀: 0.1 nM) but not AF5, AF6, AF7, or 35 other FMRFamide-like peptides .
-
Immunoaffinity Purification : Recognizes only AF1 in A. suum extracts after two-step HPLC .
These chemical properties underpin AF1’s role in modulating neuronal excitability via ion conductance changes , providing a foundation for studying neuropeptide-receptor interactions in nematodes.
Scientific Research Applications
Neurobiological Research
AF1 has been extensively studied for its role in the nervous system of nematodes. It is part of the FMRFamide-like peptide family and exhibits significant effects on neuronal activity.
Physiological Role in Nematodes
- Inhibition of Locomotion : AF1 has been shown to inhibit locomotory movements in Ascaris suum. A study demonstrated that synthetic AF1 could rapidly abolish slow membrane potential oscillations in identified motoneurons, thereby reducing their input resistance without blocking synaptic transmission .
- Neuronal Distribution : Immunocytochemistry studies revealed that AF1 is localized in specific neurons within the Ascaris nervous system, including paired URX and RIP neurons, which are critical for sensory processing .
Case Study: Neuronal Effects of AF1
A detailed investigation into the effects of AF1 on motoneurons showed that it modulates neuronal conductance by decreasing input resistance, which disrupts normal electrical signaling. This modulation suggests potential therapeutic targets for neuromuscular disorders.
Pharmacological Applications
AF1's unique properties make it a candidate for various pharmacological studies, particularly concerning its interaction with receptors and potential therapeutic uses.
Cancer Therapy
Research indicates that AF1 may inhibit androgen receptor activity, suggesting its potential utility in cancer therapy, particularly for prostate cancer.
Autocrine Signaling
Recent studies have explored the role of neuropeptides like AF1 in autocrine signaling pathways affecting blood pressure regulation. Neuropeptide FF (NPFF), related to AF1, has been shown to interact with renal receptors to modulate blood pressure through complex signaling mechanisms .
Comparative Studies with Other Neuropeptides
AF1 is often compared with other neuropeptides within the FMRFamide-like family to understand its unique functions and receptor interactions.
| Neuropeptide | Source | Primary Function | Receptor Interaction |
|---|---|---|---|
| AF1 | Ascaris suum | Inhibits locomotion | Modulates motoneuron activity |
| FMRFamide | Various mollusks | General neuromodulation | Binds to multiple GPCRs |
| Neuropeptide FF | Mammalian systems | Regulates blood pressure | Interacts with NPFF receptors |
Future Directions and Research Opportunities
The ongoing exploration of AF1's mechanisms and interactions presents numerous research opportunities:
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which AF1 affects neuronal activity and locomotion.
- Therapeutic Development : Investigating the potential of AF1 as a therapeutic agent in neuromuscular disorders and cancer treatments could yield significant advancements.
- Cross-Species Analysis : Comparative studies across different species could enhance understanding of neuropeptide functions and evolutionary adaptations.
Mechanism of Action
AF1 Neuropeptide exerts its effects by binding to specific receptors on target neurons. This binding triggers a cascade of intracellular events, leading to the modulation of synaptic activity. The peptide’s action is mediated through G-protein-coupled receptors, which activate second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). These pathways ultimately result in changes in neuronal excitability and neurotransmitter release .
Comparison with Similar Compounds
Structural Similarities and Differences
AF1 shares structural homology with other AF peptides (e.g., AF5, AF6, AF7) due to their common C-terminal -FIRFamide motif. However, sequence variations in the N-terminal region differentiate AF1 from its analogs:
- AF1 : KNEFIRFamide
- AF5 : KHEYIRFamide
- AF6 : KSAYMRFamide
- AF7 : AHEIRFamide
Table 1: Structural Comparison of AF1 and Related Peptides
| Peptide | Sequence | C-Terminal Motif | Key Residue Differences |
|---|---|---|---|
| AF1 | KNEFIRFamide | -FIRFamide | N-terminal Lys, Asn |
| AF5 | KHEYIRFamide | -FIRFamide | N-terminal His, Glu |
| AF6 | KSAYMRFamide | -MRFamide | C-terminal Met substitution |
| AF7 | AHEIRFamide | -IRFamide | Truncated N-terminal |
The C-terminal motif determines receptor binding, while N-terminal variations influence specificity. For example, AF1-003 antibody binds AF1 with 1,000-fold higher specificity than AF5/AF6/AF7, despite their shared -FIRFamide motif .
Functional and Expression Divergence
AF1 vs. AF5/AF6/AF7 :
- Physiological Effects: AF1 uniquely targets inhibitory motor neurons in A. suum, whereas AF5/AF6/AF7 may regulate distinct circuits. For instance, AF2 (another FLP) modulates excitatory neurons, suggesting functional diversification within the AF family .
- Antibody Cross-Reactivity :
Table 2: Antibody Specificity Profiles
| Antibody | Primary Target | Cross-Reactivity | Neuronal Subsets Identified |
|---|---|---|---|
| AF1-003 | AF1 | None (high specificity) | 298 neurons (URX, RIP, etc.) |
| AF1-243 | AF1 | AF5, AF7 (weak) | Larger subsets, including PQR |
| AF1-62 | AF1 | Multiple AF peptides | Broad RFamide-reactive neurons |
| FM-23 | Pan-RFamide | All FMRFamide-like peptides | Extensive neuronal staining |
AF1 in A. suum vs. C. elegans :
- Expression Patterns : In C. elegans, flp-8 (AF1-encoding) is expressed in PDA, PDB, and RIP neurons, whereas A. suum AF1 is absent in these homologs but present in PQR and PDA/B neurons .
- Conservation vs. Divergence : Despite 550 million years of divergence, AF1 sequences are conserved, yet expression patterns and physiological roles have diverged to adapt to species-specific ecological niches .
Technological Advances in Differentiation
- Mass Spectrometry : Confirmed AF1's presence in A. suum nerve cords (m/z 952.537) and distinguished it from co-eluting peptides .
- In Situ Hybridization: Validated flp-8 expression in A. suum neurons lacking AF1 immunoreactivity, highlighting post-transcriptional regulation differences from C. elegans .
Biological Activity
AF1 neuropeptide, also known as KNEFIRFamide, is a bioactive peptide isolated from the nematode Ascaris suum. This heptapeptide, with the sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2, has been studied for its significant role in neuromuscular signaling within nematodes. This article delves into the biological activity of AF1, highlighting its physiological effects, mechanisms of action, and potential implications in neurobiology and pharmacology.
Structure and Isolation
AF1 was isolated from head extracts of Ascaris suum through a series of high-performance liquid chromatography (HPLC) steps. The purity of the peptide was confirmed via mass spectrometry, demonstrating its distinct molecular characteristics compared to other neuropeptides in the same family .
The biological activity of AF1 is primarily observed in its effects on motoneurons. Research indicates that synthetic AF1 can rapidly and reversibly abolish slow membrane potential oscillations in identified ventral and dorsal inhibitory motoneurons. This action is accompanied by a selective reduction in input resistance without blocking synaptic transmission . In vivo studies have shown that AF1 inhibits locomotory movements in intact Ascaris, suggesting a critical role in modulating motor functions .
Physiological Effects
The physiological implications of AF1's action are significant:
- Inhibition of Locomotion : AF1 has been shown to significantly inhibit the locomotion of Ascaris suum, indicating its role as a neuromodulator that can alter motor activity.
- Modulation of Neuronal Activity : It influences the excitability of motoneurons, which may affect various behaviors associated with movement and feeding in nematodes .
Case Studies
Several studies have documented the effects of AF1 on neuronal function:
- Neuronal Distribution : Immunocytochemistry studies revealed that AF1 is localized to specific neuronal populations within Ascaris, including pairs of URX and RIP neurons, which are critical for sensory processing .
- Electrophysiological Studies : Experiments demonstrated that AF1 decreases the input resistance of motoneurons, thereby affecting their ability to conduct electrical signals effectively .
Data Table: Summary of AF1 Effects
Implications for Pharmacology
The unique action of AF1 on nematode motoneurons suggests potential avenues for drug development targeting parasitic infections. By understanding how AF1 modulates neuronal signaling, researchers can explore its application in creating novel anthelmintic agents that disrupt neuromuscular functions in parasitic worms.
Q & A
Q. What is the primary functional role of AF1 neuropeptide in neuronal signaling pathways?
AF1 (KNEFIRFamide) modulates inhibitory motor neurons in nematodes by reducing input resistance, disrupting their ability to propagate electrical signals. This was demonstrated in Ascaris suum through intracellular recordings showing AF1-induced hyperpolarization and altered synaptic transmission . Methodologically, electrophysiological assays combined with peptide application (e.g., 10 μM synthetic AF1) are critical for functional validation.
Q. Which experimental techniques are most effective for detecting this compound in neural tissues?
- Immunocytochemistry : Use monoclonal antibodies like AF1-003 (specific to AF1) or cross-reactive antibodies (e.g., AF1-243) for localization studies. Validate specificity via pre-absorption controls with synthetic peptides .
- Mass spectrometry : MALDI-TOF identifies AF1 (m/z 952.537) in tissue extracts, with acetylation shifts confirming peptide identity .
- ELISA : Quantify AF1 levels using gradient reverse-phase HPLC fractionation followed by dot-ELISA for cross-reactivity screening .
Q. How do AF1 expression patterns differ between Ascaris suum and Caenorhabditis elegans?
In A. suum, AF1 is expressed in a small subset of neurons, including AVK, RIS, and RIR neurons, while C. elegans exhibits broader expression in morphologically homologous cells. Comparative studies require species-specific antibodies and in situ hybridization to account for divergent promoter regions .
Advanced Research Questions
Q. How can researchers reconcile contradictory data arising from cross-reactive antibodies in AF1 localization studies?
- Antibody validation : Perform point-ELISA to quantify cross-reactivity (e.g., AF1-003 has >1,000× specificity over AF5/AF6/AF7) .
- Complementary techniques : Combine immunocytochemistry with transcriptomic (RNA in situ hybridization) or proteomic (MALDI-TOF) data to confirm peptide presence .
- Morphological mapping : Use antibodies with overlapping specificity (e.g., AF1-62) to trace neuronal processes and identify false positives .
Q. What methodological considerations are critical when comparing AF1 expression patterns across phylogenetically distant species?
- Evolutionary conservation : Prioritize neurons with conserved morphology (e.g., A. suum AVK vs. C. elegans AVK) and validate using cross-species antibody staining .
- Technical validation : Account for species-specific peptide processing by analyzing precursor proteins for conserved cleavage sites (e.g., dibasic residues flanking AF1) .
- Functional assays : Compare physiological responses (e.g., motility assays) to AF1 application in both species to infer conserved roles .
Q. How can researchers design experiments to resolve discrepancies in AF1’s neuronal targets identified via immunocytochemistry versus transcriptomics?
- Integrated omics : Correlate antibody staining with single-cell RNA-seq data to identify neurons expressing AF1 precursor genes (e.g., afp transcripts) .
- Knockdown/knockout models : Use RNAi or CRISPR to silence AF1 in specific neurons and assess loss of immunoreactivity .
- Peptide rescue : Apply synthetic AF1 to knockout models to confirm antibody specificity .
Q. What strategies address variability in AF1 detection across developmental stages or experimental conditions?
- Standardized protocols : Fixation time (e.g., 4% formaldehyde for 24 hr) and antibody dilution (e.g., 1:500 for AF1-003) must be rigorously controlled .
- Time-course studies : Collect samples at uniform developmental stages (e.g., L4 larvae) to minimize age-related expression changes .
- Data normalization : Use housekeeping peptides (e.g., GABA) as internal controls for quantitative assays .
Methodological Challenges and Data Analysis
Q. How should researchers analyze conflicting results between immunocytochemistry and electrophysiological data in AF1 studies?
- Spatial resolution : Map AF1-immunoreactive neurons to electrophysiologically recorded cells using 3D reconstructions of stained tissues .
- Peptide release assays : Measure AF1 in perfusates during neuronal stimulation to confirm functional secretion .
- Receptor localization : Co-stain tissues with AF1 and putative receptor antibodies to identify direct targets .
Q. What statistical approaches are recommended for analyzing AF1’s dose-dependent effects on neuronal activity?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values for AF1-induced hyperpolarization .
- Multivariate analysis : Use ANOVA to assess interactions between AF1 concentration, neuronal type, and species .
- Error quantification : Report SEM for electrophysiological measurements (e.g., input resistance changes) across ≥3 biological replicates .
Evolutionary and Comparative Research
Q. Why is AF1 sequence conservation significant despite 550 million years of nematode divergence?
AF1’s C-terminal FIRFamide motif is critical for receptor binding, as shown by synthetic peptide truncation assays. Conservation suggests a fundamental role in neuromuscular regulation, possibly maintained by stabilizing selection .
Q. How can researchers differentiate between conserved and species-specific roles of AF1 in nematode neurobiology?
- Phylogenetic profiling : Compare AF1 expression in clades with distinct ecologies (e.g., parasitic vs. free-living nematodes) .
- Behavioral assays : Test AF1’s impact on species-specific behaviors (e.g., host-seeking in parasites) .
- Receptor orthology : Identify AF1 receptor homologs across genomes using motif-based BLAST .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
